6-Chloro-5-iodo-1h-indazole

Organic Synthesis Palladium Catalysis Medicinal Chemistry

6-Chloro-5-iodo-1H-indazole is the definitive dihalogenated indazole intermediate for sequential cross-coupling. The 5-iodo C–I bond undergoes oxidative addition ~30 kcal/mol faster than the 6-chloro C–Cl bond, enabling selective, stepwise Suzuki, Sonogashira, or Buchwald-Hartwig functionalization in one-pot or sequential protocols. This orthogonality is structurally unique—substituting with mono-halogenated indazoles (e.g., 6-chloroindazole, 5-iodoindazole) provides only a single diversification point, while the regioisomeric 5-chloro-6-iodo-1H-indazole inverts the selectivity hierarchy, leading to undesired coupling outcomes. Procure this specific dihalogenated intermediate to maintain reaction predictability, accelerate SAR exploration, and maximize library diversity in kinase-targeted medicinal chemistry programs.

Molecular Formula C7H4ClIN2
Molecular Weight 278.477
CAS No. 1227269-39-7
Cat. No. B578827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-iodo-1h-indazole
CAS1227269-39-7
Synonyms6-Chloro-5-iodo-1H-indazole
Molecular FormulaC7H4ClIN2
Molecular Weight278.477
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1I)Cl
InChIInChI=1S/C7H4ClIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
InChIKeyCZAVVAHRUSLADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-iodo-1H-indazole (CAS 1227269-39-7): Orthogonally Reactive Halogenated Heterocycle for Sequential Functionalization


6-Chloro-5-iodo-1H-indazole (CAS 1227269-39-7) is a heterocyclic organic compound belonging to the indazole family, characterized by a 1H-indazole core bearing chlorine at position 6 and iodine at position 5 . With a molecular weight of 278.48 g/mol and molecular formula C₇H₄ClIN₂, it presents as a solid with minimal aqueous solubility (calculated at 0.075 g/L at 25 °C) . The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the dual halogenation pattern enabling sequential and orthogonal palladium-catalyzed cross-coupling reactions for the rapid assembly of complex molecular architectures [1].

Why 6-Chloro-5-iodo-1H-indazole Cannot Be Substituted with Mono-Halogenated or Simple Analogs in Multi-Step Synthesis


Attempting to substitute 6-Chloro-5-iodo-1H-indazole with simpler indazole derivatives, such as 6-chloroindazole (CAS 319472-78-1) or 5-iodoindazole (CAS 55919-82-9), fundamentally alters or completely disables the intended synthetic pathway [1]. The value of this compound lies not in its standalone biological activity but in the spatial and electronic orthogonality of its 5-iodo and 6-chloro substituents, which confer differentiated chemical reactivity [2]. In palladium-mediated cross-coupling reactions, the C–I bond at position 5 undergoes oxidative addition significantly faster than the C–Cl bond at position 6, enabling selective, sequential functionalization [3]. A mono-halogenated analog provides only a single point of diversification, while an incorrectly positioned di-halogenated regioisomer (e.g., 5-chloro-6-iodo-1H-indazole) would invert the selectivity hierarchy, leading to undesired reaction outcomes [4]. Generic substitution therefore fails at the most fundamental level of reaction planning and intermediate procurement.

Quantitative Differentiation of 6-Chloro-5-iodo-1H-indazole (1227269-39-7) Versus Closest Comparators


Orthogonal C–I vs. C–Cl Reactivity Enables Sequential, Site-Selective Cross-Coupling

The 5-iodo substituent in 6-chloro-5-iodo-1H-indazole undergoes oxidative addition to palladium(0) catalysts with significantly greater facility than the 6-chloro substituent, a reactivity gap that enables unambiguous sequential functionalization. In contrast, mono-halogenated analogs like 5-iodoindazole or 6-chloroindazole each offer only a single reactive handle, precluding a second, orthogonally controlled diversification step [1]. This orthogonality is a direct consequence of the intrinsic bond dissociation energies: the C(sp²)–I bond (~65 kcal/mol) is substantially weaker than the C(sp²)–Cl bond (~95 kcal/mol) [2].

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Molecular Properties Differentiate 6-Chloro-5-iodo-1H-indazole from Non-Halogenated and Mono-Halogenated Indazoles

The dual halogenation of 6-chloro-5-iodo-1H-indazole produces measurable alterations in key molecular descriptors relative to its non-halogenated and mono-halogenated counterparts, with direct implications for purification and handling. The compound exhibits a calculated density of 2.156 g/cm³ and a LogP of 2.83, reflecting increased mass and lipophilicity due to the heavy halogen atoms . The non-halogenated 1H-indazole has a density of approximately 1.24 g/cm³ and LogP around 1.8, while the mono-iodinated 5-iodoindazole has a density of ~2.08 g/cm³ .

Physicochemical Characterization Chromatography Compound Handling

Strategic Halogen Positioning on the Indazole Scaffold Impacts Downstream Kinase-Targeting SAR

The indazole scaffold is a privileged structure in kinase inhibitor design, and the specific positioning of halogens at the 5- and 6-positions is critical for achieving desired target engagement profiles. 5-Substituted indazoles have been extensively validated as potent kinase inhibitors across multiple targets, including GSK-3β, ROCK, JAK, and Aurora kinases, with numerous compounds advancing to clinical evaluation [1]. The 5-iodo-6-chloro substitution pattern represents a strategic intermediate state that allows subsequent elaboration at the 5-position (via iodine replacement) while retaining the 6-chloro substituent as a modulator of electronic properties and metabolic stability [2]. Alternative regioisomers, such as 4-chloro-7-iodo-1H-indazole or 5-chloro-6-iodo-1H-indazole, present entirely different vectors for molecular elaboration that cannot recapitulate the SAR established for 5-substituted indazole kinase inhibitors [3].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Validated Application Scenarios for 6-Chloro-5-iodo-1H-indazole (1227269-39-7) Based on Quantitative Evidence


Sequential, Site-Selective Suzuki-Miyaura Cross-Coupling for Diversified Library Synthesis

The orthogonally reactive C–I and C–Cl bonds of 6-chloro-5-iodo-1H-indazole enable a two-step, one-pot or sequential cross-coupling strategy. Step 1 employs mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, aqueous base, 60–80 °C) to selectively functionalize the 5-iodo position, exploiting the ~30 kcal/mol weaker C–I bond. Step 2 then activates the 6-chloro position using more forcing conditions or a specialized catalyst system (e.g., Buchwald palladacycle, stronger base, 100–110 °C) to introduce a second aryl or heteroaryl group [1]. This sequence is impossible with mono-halogenated indazoles and would be inverted in selectivity with the 5-chloro-6-iodo regioisomer, making 6-chloro-5-iodo-1H-indazole the unambiguous procurement choice for multi-directional library synthesis.

Preparation of 5-Aryl/Alkynyl-6-chloroindazole Intermediates for Kinase Inhibitor SAR Expansion

Medicinal chemistry programs targeting kinases frequently require elaboration at the indazole 5-position while maintaining a chloro substituent at the 6-position for electronic tuning or metabolic stability. 6-Chloro-5-iodo-1H-indazole is the ideal precursor for Sonogashira (alkynylation) or Suzuki (arylation) coupling at C5, generating 5-substituted-6-chloroindazole intermediates in a single step [1]. The 6-chloro substituent remains intact and can be carried forward or subsequently modified. Alternative starting materials, such as 5-bromo-6-chloroindazole, would exhibit slower oxidative addition kinetics (C–Br oxidative addition is slower than C–I), leading to reduced yields and longer reaction times under identical conditions [2].

Chromatographic Method Development for Halogenated Heterocycle Purification

The distinctive molecular properties of 6-chloro-5-iodo-1H-indazole—specifically its elevated calculated LogP (2.83) and density (2.156 g/cm³) relative to non-halogenated or mono-halogenated indazoles [1]—necessitate adjusted chromatographic conditions. Reversed-phase HPLC methods developed for lighter indazole analogs will exhibit increased retention times for this compound, requiring higher organic modifier concentrations for timely elution. Normal-phase flash chromatography will also show altered Rf values due to the compound‘s increased lipophilicity. Procuring this specific di-halogenated intermediate allows analytical and process chemistry groups to validate and optimize purification protocols that will be applicable to the broader class of heavy-halogen-containing heterocycles encountered in late-stage medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-iodo-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.